molecular formula C5H8O2 B162315 alpha-Methyl-gamma-butyrolactone CAS No. 1679-47-6

alpha-Methyl-gamma-butyrolactone

Cat. No.: B162315
CAS No.: 1679-47-6
M. Wt: 100.12 g/mol
InChI Key: QGLBZNZGBLRJGS-UHFFFAOYSA-N
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Description

α -Methyl-γ -butyrolactone undergoes benzylation to give racemic α -benzyl-α -methyl-γ -butyrolactone.
Dihydro-3-methyl-2(3H)-furanone, also known as gama-valerolactone or 2-methyl-4-butanolide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dihydro-3-methyl-2(3H)-furanone is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, dihydro-3-methyl-2(3H)-furanone is primarily located in the cytoplasm. Outside of the human body, dihydro-3-methyl-2(3H)-furanone can be found in fruits. This makes dihydro-3-methyl-2(3H)-furanone a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

3-methyloxolan-2-one
Source PubChem
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InChI

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLBZNZGBLRJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030919
Record name alpha-Methylbutyrolactone
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name alpha-Methyl-gamma-butyrolactone
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CAS No.

1679-47-6
Record name α-Methyl-γ-butyrolactone
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Record name alpha-Methylbutyrolactone
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Record name 2-Methylbutanolide
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Record name alpha-Methylbutyrolactone
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Record name Alpha-methyl-γ-butyrolactone
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Record name .ALPHA.-METHYLBUTYROLACTONE
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Record name Dihydro-3-methyl-2(3H)-furanone
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Synthesis routes and methods I

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.
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Synthesis routes and methods II

Procedure details

A mixture of 21.5 g (250 mmol) of gamma-butyrolactone, 45 g (500 mmol) of dimethyl carbonate and 0.93 g (12.5 mmol) of dimethylethylamine was heated to 200° C. in an autoclave and stirred at this temperature for 5 hours. After cooling, 13.3 g (53%) of 2-methylbutyrolactone (selectivity 74%) and 6 g of unreacted gamma-butyrolactone were obtained by quantitative gas-chromatographic analysis of the discharged reaction mixture.
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21.5 g
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45 g
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0.93 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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